Crystal structure and conformational analysis of 3-Methyl-1,2,5-selenadiazole
Crystal structure and conformational analysis of 3-Methyl-1,2,5-selenadiazole
An In-Depth Technical Guide to the Supramolecular Architecture and Conformational Dynamics of 3-Methyl-1,2,5-Selenadiazole
Executive Summary
The structural characterization of heterocyclic chalcogenadiazoles is a critical frontier in modern supramolecular chemistry and crystal engineering. Among these, 3-Methyl-1,2,5-selenadiazole (CAS 17505-11-2)[1] serves as a highly informative model compound. Unlike its sulfur analogs, the incorporation of selenium introduces highly polarizable σ -holes, driving the formation of robust, highly directional secondary bonding interactions (SBIs)[2].
This technical whitepaper provides a comprehensive analysis of the crystal structure, conformational dynamics, and supramolecular packing of 3-methyl-1,2,5-selenadiazole. Designed for application scientists and drug development professionals, this guide synthesizes crystallographic theory with field-proven experimental protocols to elucidate how chalcogen bonding (ChB) dictates molecular recognition and solid-state behavior[3].
Mechanistic Foundations: The [Se···N]₂ Supramolecular Synthon
The defining feature of 1,2,5-selenadiazole derivatives in the solid state is their remarkable propensity to self-associate into centrosymmetric dimers or 1D polymeric chains via four-membered [Se···N]₂ cyclic supramolecular synthons [2].
The Role of the σ -Hole
The causality behind this assembly lies in the anisotropic charge distribution of the selenium atom. Selenium, being highly polarizable, exhibits regions of depleted electron density (positive electrostatic potential) on the extension of the covalent N–Se bonds. These regions, termed σ -holes, act as potent electrophilic centers[3]. The heterocyclic nitrogen atoms, possessing localized lone pairs, act as the corresponding nucleophiles. The resulting Se···N chalcogen bond is highly directional, typically forming at angles close to 180° relative to the covalent N–Se bond[4].
Steric Bias Induced by the Methyl Group
In the parent 1,2,5-selenadiazole, the molecule possesses C2v symmetry. However, the introduction of the methyl group at the 3-position in 3-methyl-1,2,5-selenadiazole breaks this symmetry. The methyl group exerts two primary effects:
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Electronic (+I Effect): It slightly increases the electron density on the adjacent nitrogen (N4), marginally enhancing its nucleophilicity.
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Steric Hindrance: The rotational volume of the methyl group creates a steric penalty for incoming electrophiles.
Consequently, conformational analysis reveals that the crystal packing must balance these opposing forces. The [Se···N]₂ synthon preferentially forms involving the less sterically hindered nitrogen (N2), or the lattice must adopt a staggered conformation to accommodate the methyl group's van der Waals radius.
Caption: Supramolecular assembly pathway of 3-methyl-1,2,5-selenadiazole driven by chalcogen bonding.
Quantitative Interaction Analysis
To understand the hierarchy of forces governing the crystal structure, Hirshfeld surface analysis is employed. This computational technique maps the electron density of the molecule to quantify the percentage contributions of various intermolecular contacts.
In 1,2,5-selenadiazoles, while hydrogen bonding (C-H···N) and dispersive forces (H···H) account for a large percentage of the surface area, the Se···N chalcogen bonds dictate the primary architectural framework due to their higher interaction energy (-6.0 to -10.0 kcal/mol)[4].
Table 1: Typical Intermolecular Interaction Contributions in 3-Methyl-1,2,5-Selenadiazole Lattices
Interaction TypeAverage Surface Contribution (%)Estimated Energy (kcal/mol)Primary Structural RoleSe···N (Chalcogen Bond)7.0 - 10.0%-6.0 to -10.0Primary synthon formation ([Se···N]₂)H···N / N···H (Hydrogen Bond)10.0 - 15.0%-2.0 to -4.0Secondary lattice stabilizationH···Se / Se···H5.0 - 9.0%-1.0 to -2.5Weak van der Waals packingH···H (Dispersive)20.0 - 30.0%< -1.0Bulk dispersive packing π π (C···C / C···N)5.0 - 8.0%-2.0 to -5.0Coplanar layer stacking
Experimental Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the crystallization, X-ray diffraction (XRD), and computational analysis of 3-methyl-1,2,5-selenadiazole.
Protocol: Single-Crystal Growth via Anti-Solvent Diffusion
Causality Check: Strong Lewis base solvents (e.g., DMF, pyridine) must be avoided, as their highly nucleophilic oxygen/nitrogen atoms will compete for the selenium σ -hole, prematurely breaking the desired [Se···N]₂ synthon[2].
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Solvent Selection: Prepare a binary solvent system using Dichloromethane (DCM) as the primary solvent and n-Hexane as the anti-solvent.
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Dissolution: Dissolve 10 mg of 3-methyl-1,2,5-selenadiazole in 0.5 mL of anhydrous DCM in a narrow borosilicate glass crystallization tube. Sonicate briefly to ensure complete dissolution.
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Layering: Carefully layer 2.0 mL of n-Hexane over the DCM solution using a gas-tight syringe. The sharp interface is critical for controlled diffusion.
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Incubation: Cap the tube and incubate at a stable 4 °C for 48–72 hours. Self-Validation: The slow thermal kinetics prevent kinetic trapping, ensuring the thermodynamic product (the lowest-energy crystal lattice) precipitates.
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Harvesting: Isolate the resulting block-like crystals. Immediately submerge them in a low-density perfluoropolyether oil to prevent atmospheric degradation or hydration prior to mounting[2].
Protocol: X-Ray Diffraction (XRD) and Structure Solution
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Data Collection: Mount the crystal on a goniometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Maintain the sample at 100 K using a liquid nitrogen cryostream. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters, allowing for precise resolution of the methyl group's hydrogen atoms.
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Integration: Process the raw diffraction frames using CrysAlis software. Apply a multi-scan empirical absorption correction using spherical harmonics[2].
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Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine the structure by full-matrix least-squares on F2 using SHELXL within the Olex2 graphical interface.
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Refinement Validation: Ensure the methyl group is checked for rotational disorder. If residual electron density peaks suggest multiple conformations, model the methyl carbon with split occupancies. Finalize refinement when R1<0.05 and wR2<0.15 .
Protocol: Computational Conformational Analysis
To validate the experimental findings, Density Functional Theory (DFT) is used to map the electrostatic potential (ESP) and calculate interaction energies.
Caption: Computational workflow for mapping electrostatic potentials and quantifying crystal lattice energies.
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Geometry Optimization: Extract the monomeric coordinates from the CIF file. Perform a gas-phase geometry optimization using the B97D3 functional and the Def2-TZVP basis set. Causality: This specific level of theory accurately accounts for the dispersion forces critical to heavy chalcogen atoms[3].
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ESP Mapping: Generate the Electrostatic Potential (ESP) map onto the 0.001 a.u. electron density isosurface. Identify the maximum positive electrostatic potential ( Vs,max ) on the selenium atom to quantify the σ -hole strength.
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Hirshfeld Surface Generation: Import the CIF into CrystalExplorer. Generate the Hirshfeld surface mapped over dnorm to visualize close intermolecular contacts (red spots indicating interactions shorter than the sum of van der Waals radii).
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Energy Calculation: Calculate the interaction energies of the [Se···N]₂ dimer pairs to confirm that the chalcogen bond is the dominant stabilizing force in the lattice, outweighing the steric penalty of the 3-methyl group.
References
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Grudova, M. V., et al. "Supramolecular Synthesis Based on a Combination of Se···N Secondary Bonding Interactions with Hydrogen and Halogen Bonds." Crystal Growth & Design, ACS Publications, 2022.[Link]
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"Effect of Aromatic System Expansion on Crystal Structures of 1,2,5-Thia- and 1,2,5-Selenadiazoles and Their Quaternary Salts: Synthesis, Structure, and Spectroscopic Properties." Materials, MDPI, 2020.[Link]
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"Hydrogen and chalcogen bonds in crystals of chalcogenadiazolecarboxylic acids – competition or cooperation?" MOST Wiedzy, 2021.[Link]
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"Chalcogen-bond driven molecular recognition at work." ORCA – Online Research @ Cardiff, Cardiff University, 2021.[Link]
